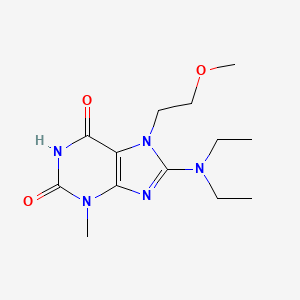

Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of amides and esters containing furan rings can be achieved under mild synthetic conditions supported by microwave radiation . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .

Aplicaciones Científicas De Investigación

Reactions with Nucleophiles

Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate demonstrates notable chemical reactivity, particularly in reactions with various nucleophiles. For example, in one study, its precursor, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate, was shown to undergo substitution reactions with sodium acetate and react with other bases, such as phenolates, to form different chemical compounds while retaining the furylthiadiazole fragment (Maadadi, Pevzner, & Petrov, 2016).

Synthesis Applications

The compound and its related derivatives are used in various synthesis applications. For instance, ethyl 4-(1,2,3-thiadiazol-4-yl)-5-methylfuran-2-carboxylate, a similar compound, was synthesized and subsequently reacted with various nucleophiles to form different substitution products, showcasing its versatility in synthetic chemistry (Remizov, Pevzner, Petrov, & Ponyaev, 2015).

Biological Activities

Certain derivatives of 1,3,4-thiadiazole, a core component of this compound, have shown significant biological activities. For example, some derivatives were found to exhibit α-glucosidase inhibitory activity, which is relevant in the treatment of type 2 diabetes (Saeedi et al., 2020). Additionally, other thiadiazole derivatives have been evaluated for their antimicrobial activities, demonstrating the compound's potential in drug discovery (Hassan, 2007).

Analytical Uses

In analytical chemistry, derivatives of thiadiazole, such as 5-acetamido-1,3,4-thiadiazole-2-sulfonamide, have been analyzed in plasma, suggesting the compound's applicability in bioanalytical methods (Bayne, Rogers, & Crisologo, 1975).

Molecular Modeling and Pharmacological Evaluation

In the field of pharmacology, 1,3,4-thiadiazole derivatives have been explored for their potential as anti-inflammatory and analgesic agents. Molecular modeling studies have been conducted to understand their interaction with enzymes like COX-2, further highlighting the compound's relevance in medicinal chemistry (Shkair et al., 2016).

Synthesis of Polyfunctionally Substituted Heterocyclic Compounds

The synthesis of polyfunctionally substituted heterocyclic compounds derived from thiadiazole derivatives, including ethyl 2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate, has been explored. These compounds have shown antimicrobial and surface activities, making them of interest in materials science and biomedical applications (El-Sayed, Shaldom, & Al Mazrouee, 2015).

Direcciones Futuras

Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A virus . This suggests that “Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate” and similar compounds could have potential applications in the development of new antiviral drugs .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Mode of Action

It’s known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through these mechanisms, leading to changes in the targets’ function.

Biochemical Pathways

It’s known that thiazole and indole derivatives can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.

Result of Action

Compounds with similar structures have been found to exhibit a variety of biological activities, suggesting that this compound may have similar effects .

Propiedades

IUPAC Name |

ethyl 2-[[2-[[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O5S2/c1-2-21-10(19)6-14-9(18)7-23-13-17-16-12(24-13)15-11(20)8-4-3-5-22-8/h3-5H,2,6-7H2,1H3,(H,14,18)(H,15,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLWHRWWBMGWRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B2378449.png)

![1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine hydrochloride](/img/structure/B2378450.png)

![4-[benzyl(methyl)amino]-N-(2-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2378452.png)

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone;hydrochloride](/img/structure/B2378453.png)

![Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2378458.png)

![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2378461.png)

![3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2378463.png)